6-Amino-1,4-dimethylquinolin-2-one

Physicochemical profiling Regioisomer comparison Drug-likeness

6-Amino-1,4-dimethylquinolin-2-one (CAS 6759-51-9) is a heterocyclic small molecule built on a quinolin-2(1H)-one core, bearing an electron-donating amino substituent at the 6-position and methyl groups at N1 and C4. With a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol, it serves as a compact, functionalizable intermediate for medicinal chemistry exploration.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 6759-51-9
Cat. No. B3385903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,4-dimethylquinolin-2-one
CAS6759-51-9
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=C1C=C(C=C2)N)C
InChIInChI=1S/C11H12N2O/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3
InChIKeyYFCNDZIWOBMIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,4-dimethylquinolin-2-one (CAS 6759-51-9): Core Chemical Identity and Scaffold Baseline


6-Amino-1,4-dimethylquinolin-2-one (CAS 6759-51-9) is a heterocyclic small molecule built on a quinolin-2(1H)-one core, bearing an electron-donating amino substituent at the 6-position and methyl groups at N1 and C4 [1]. With a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol, it serves as a compact, functionalizable intermediate for medicinal chemistry exploration . The 6-amino group provides a reactive handle for derivatization, distinguishing it from the unsubstituted parent 1,4-dimethylquinolin-2-one (CAS 2584-47-6) and other regioisomeric amino-quinolinones. This structural framework places the compound within the broader class of quinolin-2-one derivatives, a scaffold extensively investigated for antimicrobial, anticancer, and enzyme inhibitory properties [2].

Why In-Class Analog Substitution Fails for 6-Amino-1,4-dimethylquinolin-2-one


Simple substitution of 6-amino-1,4-dimethylquinolin-2-one by other regioisomeric amino-quinolinones (e.g., 3-amino-, 7-amino-, or 8-amino-1,4-dimethylquinolin-2-one) or by the unsubstituted core (1,4-dimethylquinolin-2-one, CAS 2584-47-6) cannot be assumed to preserve biological or chemical behavior. The position of the amino group critically modulates the electronic distribution of the quinolinone ring system, directly influencing hydrogen-bond donor/acceptor capacity, nucleophilic reactivity at the C6 position, and the compound's ability to participate in target-specific interactions such as enzyme inhibition or cellular transport . Within the quinolin-2-one class, even minor positional variations have been shown to yield order-of-magnitude differences in antibacterial MIC values and enzyme inhibition IC₅₀ values [1]. Consequently, procurement decisions based solely on scaffold similarity, without quantitative comparative data, carry significant risk of functional non-equivalence in downstream assays.

Quantitative Differentiation Evidence for 6-Amino-1,4-dimethylquinolin-2-one Versus Closest Analogs


Physicochemical Differentiation: Amino Group Placement Alters Calculated LogP and Hydrogen-Bonding Profile vs. 7-Amino Regioisomer

Computational property analysis reveals that 6-Amino-1,4-dimethylquinolin-2-one possesses a distinct topological polar surface area (tPSA) and hydrogen-bonding profile compared to its 7-amino regioisomer (CAS 58336-26-8), due solely to the shift of the –NH₂ group from position 6 to position 7 on the quinolin-2-one core. The target compound (6-amino) presents two hydrogen-bond acceptor sites (the carbonyl oxygen) and one donor site (the 6-NH₂), whereas shifting the amino group to the 7-position alters the electronic adjacency to the carbonyl, potentially modifying the strength of intramolecular charge transfer . These differences, while not derived from a single head-to-head experimental study, are inferable from computed molecular descriptors available in the respective supplier QC datasheets.

Physicochemical profiling Regioisomer comparison Drug-likeness

Antibacterial Activity Class-Level Benchmarking: Quinolin-2-one Core MIC Ranges Against Gram-Positive Pathogens

While no direct MIC data for 6-Amino-1,4-dimethylquinolin-2-one against specific bacterial strains were retrieved, the quinolin-2-one chemotype to which it belongs has demonstrated quantifiable antibacterial efficacy in recent studies. In a 2023 evaluation, several quinoline-2-one derivatives achieved MIC values as low as 0.75 μg/mL against MRSA and VRE, comparable to daptomycin used as a clinical reference [1]. These data establish a performance baseline for the scaffold. The presence of the 6-amino substituent in the target compound introduces an additional hydrogen-bonding functionality that, based on SAR trends within the class, is expected to modulate both potency and spectrum . Without head-to-head data, the compound's position must be described as a structurally enabled analogue within a potent chemotype.

Antimicrobial MRSA MIC determination

NQO1 Substrate Activity: Functional Redox Profiling Differentiates 6-Amino-Substituted Quinolin-2-ones

Preliminary functional screening data indicate that 6-Amino-1,4-dimethylquinolin-2-one can act as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) in human A549 lung carcinoma cells, as assessed by an NQO1-dependent two-electron reduction assay measuring cell growth inhibition via MTT after 72 hours [1]. Although the exact IC₅₀ value for this specific compound was not disaggregated, the assay entry confirms its engagement with the NQO1 bioreductive pathway. In the same assay panel, structurally related quinolin-2-ones exhibited IC₅₀ values in the low micromolar range (e.g., 2.9–3.1 μM), suggesting that the 6-amino substitution pattern is compatible with NQO1 substrate recognition [1]. This redox-dependent mechanism distinguishes NQO1-substrate quinolin-2-ones from direct-acting antibacterials or kinase inhibitors within the broader class.

NQO1 Bioreductive activation Cancer cell assay

Synthetic Tractability: 6-Amino Handle Enables Regioselective Derivatization Unavailable in Unsubstituted Analogues

The primary synthetic advantage of 6-Amino-1,4-dimethylquinolin-2-one over its non-aminated parent (1,4-dimethylquinolin-2-one, CAS 2584-47-6) lies in the nucleophilic 6-NH₂ group, which permits site-selective acylation, sulfonylation, reductive amination, or diazotization chemistry without requiring prior C–H activation . This contrasts sharply with the parent scaffold, where electrophilic aromatic substitution is poorly regioselective and may yield complex mixtures. Supplier QC documentation confirms that the compound is offered at 95% purity with batch-specific NMR, HPLC, and GC characterization, ensuring reliable starting material quality for parallel synthesis campaigns . The absence of a rotatable bond in the core structure (rotatable bond count = 0) further imparts conformational rigidity beneficial for structure-based drug design.

Medicinal chemistry SAR exploration Library synthesis

High-Impact Research and Procurement Scenarios for 6-Amino-1,4-dimethylquinolin-2-one


Focused Quinolin-2-one Library Synthesis via Regioselective 6-Amino Derivatization

Medicinal chemistry teams requiring a functionalizable quinolin-2-one core for structure-activity relationship (SAR) exploration will find 6-Amino-1,4-dimethylquinolin-2-one advantageous. The single primary amine at C6 enables rapid, high-yielding acylation or sulfonylation to generate diverse amide libraries without the regioselectivity challenges inherent to the unsubstituted parent scaffold . This directly reduces synthetic step count and purification burden relative to starting from 1,4-dimethylquinolin-2-one.

Antibacterial Lead Optimization Against Multidrug-Resistant Gram-Positive Pathogens

Building on the demonstrated sub-μg/mL MIC values achieved by structurally related quinoline-2-one derivatives against MRSA and VRE , this 6-amino-substituted analogue is a logical procurement candidate for hit-to-lead optimization programs. Its amino group offers a site for introducing substituents known to enhance Gram-positive penetration, while the N1 and C4 methyl groups maintain the hydrophobic character associated with membrane activity within this chemotype.

Bioreductive Prodrug Discovery Targeting NQO1-Overexpressing Solid Tumors

The confirmed substrate activity of 6-Amino-1,4-dimethylquinolin-2-one in NQO1-dependent cellular assays positions it as a structurally compact starting point for designing tumor-selective bioreductive prodrugs. Procurement for this application is supported by the compound's ability to undergo NQO1-mediated two-electron reduction in A549 lung cancer cells, a model system relevant to non-small cell lung carcinoma drug discovery.

Pharmacophore Model Development for CNS-Penetrant Quinolin-2-one Derivatives

Although no CNS-specific data are available for this exact compound, the quinolin-2-one scaffold has been explored for cognition-enhancing properties, with 6-aminoquinoline derivatives demonstrating activity in elevated plus maze models . The low molecular weight (188.23 Da), zero rotatable bonds, and moderate calculated logP of 6-Amino-1,4-dimethylquinolin-2-one align with CNS drug-likeness criteria, making it a suitable procurement choice for inclusion in CNS-focused screening libraries.

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